2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid
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Overview
Description
2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid is an organic compound with a complex structure that includes phenyl, carbonyloxy, and benzylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid typically involves multiple steps, starting with the preparation of the core propanoic acid structure. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the oxidation of primary alcohols to the corresponding carboxylic acids using environmentally benign oxidants such as hydrogen peroxide . This method is advantageous due to its high efficiency and selectivity, as well as its potential for scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of propanoic acid, such as:
3-carbamoylpropanoic acid: Known for its inhibitory effects on hypoxia-inducible factor prolyl hydroxylase domain enzymes.
3-phenylpropanoic acid: Used in various chemical and biological applications.
Uniqueness
2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21NO7 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2,3-dibenzoyloxy-4-(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C25H21NO7/c27-22(26-16-17-10-4-1-5-11-17)20(32-24(30)18-12-6-2-7-13-18)21(23(28)29)33-25(31)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,26,27)(H,28,29) |
InChI Key |
OCAWQFIVEVCIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(C(=O)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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